molecular formula C9H11NO2 B3288771 1-(3-Amino-2-methoxyphenyl)ethanone CAS No. 85276-71-7

1-(3-Amino-2-methoxyphenyl)ethanone

Cat. No.: B3288771
CAS No.: 85276-71-7
M. Wt: 165.19 g/mol
InChI Key: CIHQWFJLIPWPGY-UHFFFAOYSA-N
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Description

1-(3-Amino-2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H11NO2 It is characterized by the presence of an amino group (-NH2) and a methoxy group (-OCH3) attached to a phenyl ring, along with an ethanone group (-COCH3)

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Amino-2-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-amino-2-methoxybenzaldehyde with a suitable acetylating agent, such as acetic anhydride, under acidic conditions. The reaction typically proceeds via the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired ethanone derivative.

Industrial Production Methods: Industrial production of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process is typically scaled up from laboratory methods, ensuring consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced compounds.

Scientific Research Applications

1-(3-Amino-2-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The ethanone group may also participate in various biochemical reactions, contributing to the compound’s overall effects.

Comparison with Similar Compounds

  • 1-(3-Amino-4-methoxyphenyl)ethanone
  • 1-(3-Amino-4-methylphenyl)ethanone
  • 1-(3-Amino-4-chlorophenyl)ethanone

Comparison: 1-(3-Amino-2-methoxyphenyl)ethanone is unique due to the specific positioning of its amino and methoxy groups, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-amino-2-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-5H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHQWFJLIPWPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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